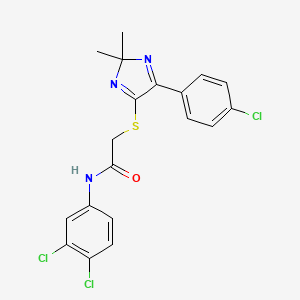
2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H16Cl3N3OS and its molecular weight is 440.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide (CAS Number: 899934-67-9) is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H16Cl2N3OS, with a molecular weight of approximately 407.9 g/mol. The structure features a thioether linkage and an imidazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899934-67-9 |
| Molecular Formula | C19H16Cl2N3OS |
| Molecular Weight | 407.9 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exert anti-inflammatory , antitumor , and antimicrobial effects.
- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In particular, it reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a protective role against neuroinflammation .
- Antitumor Activity : Research indicates that derivatives of imidazole compounds often exhibit cytotoxic effects against cancer cell lines. The presence of the thioether moiety enhances the interaction with cellular proteins involved in apoptosis pathways .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, particularly against fungal strains, as similar derivatives have shown significant antifungal effects in previous studies .
Case Study 1: Neuroinflammation Model
In a study examining neuroinflammation induced by LPS in microglial cells:
- Objective : To assess the anti-inflammatory effects of the compound.
- Findings : The compound significantly reduced the levels of inflammatory markers compared to control groups, indicating its potential therapeutic application in neurodegenerative diseases such as Parkinson's disease .
Case Study 2: Anticancer Activity
A series of assays were conducted on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Results : The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Comparative Activity Table
The following table summarizes the biological activities reported for similar compounds:
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-13-7-8-14(21)15(22)9-13/h3-9H,10H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRKNUOTFIEDSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














